molecular formula C7H8ClNO2S B13226609 (3-Methylpyridin-2-yl)methanesulfonyl chloride

(3-Methylpyridin-2-yl)methanesulfonyl chloride

Katalognummer: B13226609
Molekulargewicht: 205.66 g/mol
InChI-Schlüssel: RREIATPWAZGJHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Methylpyridin-2-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C₇H₈ClNO₂S and a molecular weight of 205.66 g/mol . This compound is primarily used in research and industrial applications due to its reactivity and versatility in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyridin-2-yl)methanesulfonyl chloride typically involves the reaction of 3-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: (3-Methylpyridin-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) and other hydride donors.

Major Products:

Wirkmechanismus

The mechanism of action of (3-Methylpyridin-2-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (3-Methylpyridin-2-yl)methanesulfonyl chloride is unique due to the presence of the pyridine ring, which can participate in additional interactions and reactions compared to simpler sulfonyl chlorides. This makes it a valuable reagent in more complex synthetic applications .

Eigenschaften

Molekularformel

C7H8ClNO2S

Molekulargewicht

205.66 g/mol

IUPAC-Name

(3-methylpyridin-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H8ClNO2S/c1-6-3-2-4-9-7(6)5-12(8,10)11/h2-4H,5H2,1H3

InChI-Schlüssel

RREIATPWAZGJHY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=CC=C1)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.